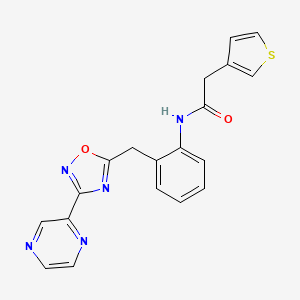

N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-3-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O2S/c25-17(9-13-5-8-27-12-13)22-15-4-2-1-3-14(15)10-18-23-19(24-26-18)16-11-20-6-7-21-16/h1-8,11-12H,9-10H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRJZRERRDKPAQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)NC(=O)CC4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-3-yl)acetamide typically involves multiple steps:

Formation of the 1,2,4-Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with an appropriate nitrile oxide.

Attachment of the Pyrazine Moiety: The pyrazine ring can be introduced via a nucleophilic substitution reaction.

Coupling with the Phenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Incorporation of the Thiophene Ring: The thiophene ring can be attached through a similar cross-coupling reaction or via direct functionalization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 1,2,4-oxadiazole ring in the compound is susceptible to nucleophilic substitution at the C-5 position due to electron-deficient aromaticity. For example:

-

Reaction with hydrazine derivatives could replace the methylphenyl group, forming hydrazide analogs .

-

Thiol-containing nucleophiles (e.g., thiourea) may substitute the oxadiazole-linked methyl group, generating thioether derivatives .

Example Reaction Pathway:

Conditions: Reflux in ethanol with catalytic ZnCl₂ .

Cyclization Reactions

The acetamide group can participate in cyclization with adjacent functional groups. For instance:

-

Intramolecular cyclization under acidic conditions (e.g., POCl₃) forms fused heterocycles like thiazolidinones or oxazoles .

-

Microwave-assisted cyclization with aldehydes generates Schiff base intermediates, as observed in similar oxadiazole-acetamide hybrids .

Key Data:

| Reaction Type | Conditions | Yield (%) | Time (min) |

|---|---|---|---|

| Conventional Cyclization | Reflux, DMF, 120°C | 65–75 | 240–360 |

| Microwave-Assisted | 250 W, 140°C, ZnCl₂ catalyst | 85–92 | 8–10 |

Source: Adapted from oxadiazole synthesis in .

Hydrolysis of Acetamide

The acetamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis: Forms carboxylic acid derivatives (e.g., 2-(thiophen-3-yl)acetic acid ).

Mechanism:

Kinetics: Hydrolysis rates depend on solvent polarity and temperature .

Electrophilic Aromatic Substitution (EAS)

The thiophene ring undergoes EAS at the α-position (C-2 or C-5):

Regioselectivity:

Substitution occurs preferentially at the α-position due to electron-rich sulfur atom directing effects .

Cross-Coupling Reactions

The pyrazine ring enables palladium-catalyzed coupling:

-

Suzuki-Miyaura Coupling: Reacts with arylboronic acids to form biaryl derivatives .

-

Heck Reaction: Alkenes conjugate to the pyrazine C-H bonds .

Example:

Conditions: DMF, K₂CO₃, 80°C, 12 h .

Oxidation of Thiophene

The thiophene moiety oxidizes to form sulfoxide or sulfone derivatives:

Impact on Bioactivity:

Sulfone derivatives often exhibit enhanced metabolic stability compared to thioethers .

Schiff Base Formation

The primary amine (if generated via hydrolysis) reacts with carbonyl compounds:

Applications: Used to synthesize bioactive hydrazone analogs .

Photochemical Reactions

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole moiety. For instance, derivatives of 1,2,4-oxadiazole have been shown to exhibit significant antiproliferative activity against various cancer cell lines. A study reported that certain oxadiazole derivatives demonstrated IC50 values in the micromolar range against prostate cancer cell lines, indicating their effectiveness as potential chemotherapeutic agents .

Antimicrobial Activity

Compounds similar to N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-3-yl)acetamide have also been investigated for their antimicrobial properties. Research indicates that oxadiazole derivatives possess activity against a range of bacterial strains, suggesting their utility in developing new antibiotics .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including condensation and cyclization processes. Recent advancements in synthetic methodologies have improved yields and reduced the environmental impact of these processes .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-3-yl)acetamide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to inhibition of biological processes such as cell division or protein synthesis. The exact pathways depend on the specific application and target organism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Heterocyclic Core: The target compound’s 1,2,4-oxadiazole core may confer greater metabolic stability compared to triazole analogs, as oxadiazoles are less prone to enzymatic degradation .

Substituent Effects :

- The thiophen-3-yl group in the target compound likely increases lipophilicity, favoring membrane permeability over the fluorophenyl or dimethylphenyl groups in triazole analogs .

- Pyrazin-2-yl substituents are conserved across all compounds, suggesting a critical role in binding interactions (e.g., with kinase ATP pockets or microbial enzymes) .

Synthetic Routes :

- The target compound may be synthesized via S-alkylation (as in ) or coupling reactions, whereas triazole analogs require cyclization steps (e.g., Huisgen cyclization) .

Pharmacological Implications (Inferred from Analogs)

- Antimicrobial Activity : Triazole-thioacetamides (e.g., CAS 573930-79-7) demonstrate broad-spectrum antimicrobial effects, with MIC values <10 µg/mL against S. aureus . The target compound’s thiophene moiety may further enhance activity against Gram-negative pathogens.

- Kinase Inhibition : Oxadiazole derivatives (e.g., from ) are reported to inhibit tyrosine kinases (IC₅₀ ~1–5 µM), with the pyrazine ring critical for ATP-binding pocket interactions.

- Metabolic Stability : The oxadiazole core in the target compound may reduce CYP450-mediated metabolism compared to triazole analogs, improving half-life .

Biological Activity

N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-3-yl)acetamide is a compound that integrates multiple pharmacophores, including oxadiazole and thiophene moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 365.3 g/mol. The structure comprises a pyrazinyl group attached to an oxadiazole moiety, which is further linked to a phenyl ring and a thiophene group. This unique structure is pivotal for its biological activity.

-

Anticancer Activity :

- The 1,3,4-oxadiazole derivatives have been shown to exhibit significant anticancer potential by targeting various enzymes involved in cancer cell proliferation. These include thymidylate synthase and histone deacetylases (HDAC). The compound may inhibit telomerase activity, which is crucial for cancer cell immortality .

- A study highlighted that oxadiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .

-

Antimicrobial Properties :

- Compounds containing the oxadiazole ring have demonstrated broad-spectrum antimicrobial activity. They are effective against various bacterial strains and fungi by disrupting cellular processes .

- Research indicates that the incorporation of a pyrazine ring enhances the antimicrobial efficacy due to increased lipophilicity and better membrane penetration .

-

Neuroprotective Effects :

- Some studies have reported neuroprotective properties attributed to oxadiazole derivatives through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in neurotransmitter degradation. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive functions .

- The compound's antioxidant properties also contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Anticancer | Inhibition of HDAC, telomerase | , |

| Antimicrobial | Disruption of cell membranes | , |

| Neuroprotective | AChE/BChE inhibition | , |

Case Studies

-

Anticancer Efficacy :

A study investigated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results showed that compounds similar to this compound induced significant apoptosis in breast and lung cancer cells at micromolar concentrations . -

Neuroprotective Role :

In vitro assays demonstrated that the compound effectively inhibited AChE with an IC50 value comparable to known inhibitors like donepezil. This suggests potential therapeutic applications in Alzheimer's disease management .

Q & A

Basic Questions

Q. What synthetic strategies are commonly employed to prepare N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-3-yl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example, oxadiazole rings can be formed via refluxing intermediates with reagents like chloroacetyl chloride in triethylamine, followed by TLC monitoring and recrystallization (e.g., pet-ether) for purification . Thiophene and pyrazine moieties are introduced through nucleophilic substitution or condensation reactions, as seen in analogous triazole and oxadiazole derivatives .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR for confirming substituent positions and tautomeric forms.

- Elemental analysis to verify purity and stoichiometry.

- IR spectroscopy to identify functional groups (e.g., C=O, N-H).

- Mass spectrometry for molecular weight validation.

These methods are standard for structurally similar heterocyclic compounds, as demonstrated in studies on triazole-thiol derivatives .

Q. How can researchers optimize reaction conditions for introducing the thiophen-3-yl moiety?

- Methodological Answer : Reaction temperature, solvent polarity, and catalyst selection are critical. For example, thiophene-containing analogs are synthesized using polar aprotic solvents (e.g., DMF) and catalytic bases like K2CO3. Time-dependent monitoring via TLC ensures completion without side reactions, as shown in triazole-thioacetamide syntheses .

Advanced Research Questions

Q. How can contradictions in reported biological activities of 1,2,4-oxadiazole derivatives be resolved?

- Methodological Answer : Contradictions often arise from differences in assay conditions or structural variations. Researchers should:

- Perform comparative bioassays under standardized conditions (e.g., cell lines, concentration ranges).

- Analyze structure-activity relationships (SAR) by synthesizing analogs with controlled substitutions (e.g., fluorophenyl vs. thiophene groups) .

- Use computational modeling to predict binding affinities and validate with experimental data .

Q. What experimental and computational approaches are effective in studying tautomerism in the oxadiazole core?

- Methodological Answer :

- Experimental : UV-Vis and NMR spectroscopy can detect tautomeric shifts. For instance, thione-thiol tautomerism in oxadiazole derivatives was confirmed via spectral changes in different solvents .

- Computational : Density Functional Theory (DFT) calculations predict stable tautomeric forms and energy barriers, as applied to acridine-oxadiazole hybrids .

Q. How can the stability of this compound under physiological conditions be evaluated?

- Methodological Answer :

- Conduct pH-dependent stability studies (e.g., incubate in buffers at pH 2.0, 7.4, and 9.0) with HPLC monitoring.

- Assess thermal stability via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), methods used for related triazole derivatives .

Q. What strategies are recommended for designing assays to evaluate its potential kinase inhibition?

- Methodological Answer :

- Use in vitro kinase profiling panels to screen against a broad range of kinases.

- Perform molecular docking with kinase crystal structures (e.g., PDB entries) to identify binding motifs.

- Validate hits with ATP-competitive assays and IC50 determination, following protocols for pyrazine-triazole hybrids .

Q. How can substituent effects on the phenyl ring influence its electronic properties and bioactivity?

- Methodological Answer :

- Synthesize derivatives with electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups.

- Measure Hammett constants to correlate substituent effects with reactivity.

- Compare bioactivity data (e.g., IC50 values) to establish SAR, as done for fluorophenyl-substituted triazoles .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.